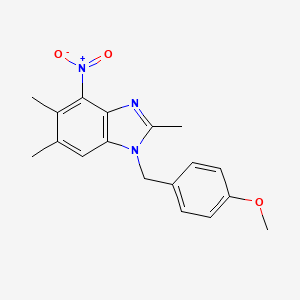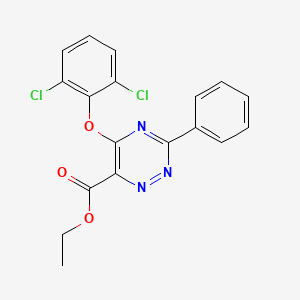![molecular formula C19H14F3N3O3 B3128420 Ethyl 3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate CAS No. 338957-38-3](/img/structure/B3128420.png)
Ethyl 3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate
説明
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “trifluoromethyl” and “phenoxy” groups attached to the triazine ring suggest that it may have unique properties . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their ability to modify the chemical behavior of an organic molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a triazine ring (a six-membered ring with three nitrogen atoms) substituted with various groups including a phenyl ring, a trifluoromethyl group, and an ethyl carboxylate group .Chemical Reactions Analysis
Triazines can participate in a variety of chemical reactions, particularly at their nitrogen sites. The presence of the trifluoromethyl group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity .科学的研究の応用
Synthetic Pathways and Rearrangements
Ethyl 3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate is a part of the 1,2,4-triazine class, utilized in various synthetic pathways. The substance was involved in Dimroth rearrangement, a method used to synthesize tricyclic compounds, showcasing its potential in complex chemical transformations (Ezema et al., 2015). Furthermore, its analogs underwent reactions with aromatic amines, producing various carboxylates with potential applicability in medicinal chemistry (Cai, 1985).
Regioselective Synthesis
The regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, closely related to the compound , was achieved by heating specific hydrazones with ammonium acetate, emphasizing the precision achievable in manipulating this class of compounds (Ohsumi & Neunhoeffer, 1992).
Reaction Mechanisms and Derivative Formation
The interaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to an ANRORC rearrangement and subsequent derivative formation, highlights the chemical versatility of the triazine carboxylates. The study of these reactions adds to the understanding of the chemical behavior of this compound class, with potential implications in drug design and other applications (Ledenyova et al., 2018).
Heterocyclic Chemistry and Drug Precursors
Formation of Heterocyclic Compounds
this compound's involvement in the formation of various heterocyclic compounds, like azapteridines and oxazinotriazines, is noteworthy. These compounds, derived from bifunctional 1,2,4-triazines, signify the importance of this substance in creating pharmacologically relevant structures (Wamhoff & Tzanova, 2003).
Key Precursors in Antitumor Agents Synthesis
The compound and its derivatives have been used as key precursors in synthesizing triazines and triazepines, demonstrating potential anti-tumor activities. This illustrates the compound's role in medicinal chemistry, particularly in oncology (Badrey & Gomha, 2012).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-2-27-18(26)15-17(23-16(25-24-15)12-7-4-3-5-8-12)28-14-10-6-9-13(11-14)19(20,21)22/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHGSHPXCRGCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Methylphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B3128344.png)
![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfinyl]acetic acid](/img/structure/B3128349.png)
![2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3128356.png)
![N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B3128359.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B3128369.png)
![4-fluoro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3128371.png)

![2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3128374.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-N'-methylbenzenesulfonohydrazide](/img/structure/B3128378.png)
![N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B3128409.png)



![Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B3128441.png)